N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(20-14-19(22)10-12-23-13-11-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTXTGGBBFIMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of 5-hydroxypentanal under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl moiety can be introduced via a coupling reaction, such as a Suzuki coupling, using appropriate palladium catalysts and base.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the biphenyl ring.
Scientific Research Applications
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Cyclic Amine Substitutions
Several N-substituted [1,1'-biphenyl]-4-carboxamides with cyclic amines have been synthesized and characterized (Table 1):
Key Differences :
- The target compound’s hydroxytetrahydro-2H-pyran group introduces polarity via the hydroxyl group, contrasting with the purely hydrophobic cyclooctyl or decahydronaphthalenyl substituents. This may enhance aqueous solubility and facilitate interactions with polar enzyme active sites .
Analogues with Heterocyclic and Aromatic Modifications
Heterocyclic Substituents
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401) :
- 4'-(Hexyloxy)-N-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide: Features a hexyloxy chain and phenolic hydroxyl group, increasing hydrophobicity (logP >4) while retaining hydrogen-bonding capacity .
Comparison with Target Compound :
- The target compound’s hydroxytetrahydro-2H-pyran substituent balances hydrophilicity (via hydroxyl) and moderate lipophilicity (tetrahydropyran), offering a logP likely between 3–4, similar to Y030-2401 but with reduced aromaticity compared to hexyloxy derivatives .
Fluorinated and Methoxy-Substituted Analogues
- 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-... (19a) :
- 4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-... (12a) :
Key Differences :
- Fluorine and methoxy groups in 19a and 12a enhance electronic effects (e.g., electron withdrawal/donation) and metabolic stability. The target compound’s hydroxyl group may confer stronger hydrogen-bonding capacity but lower stability under acidic conditions .
Table 2: Comparative Physicochemical Data
Implications :
- The target compound’s higher polar surface area (~60 Ų) compared to cyclooctyl (7) and thiazole (Y030-2401) derivatives suggests improved solubility and membrane permeability .
- Moderate logP (~3.5) may optimize blood-brain barrier penetration for CNS targets compared to highly lipophilic analogues .
Biological Activity
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound features a biphenyl core linked to a tetrahydropyran ring, characterized by the following molecular formula:
- Molecular Formula : C19H21NO3
- Molecular Weight : 311.37 g/mol
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Tetrahydropyran Ring : Achieved through cyclization of 5-hydroxypentanal under acidic conditions.
- Biphenyl Attachment : Introduced via a coupling reaction (e.g., Suzuki coupling) using palladium catalysts.
- Amidation Reaction : Formation of the carboxamide group using an amine and a carboxylic acid derivative under dehydrating conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique structural features enable binding to these targets, modulating their activity, and triggering downstream signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest efficacy in inhibiting cancer cell proliferation in vitro.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : In vitro tests revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, suggesting its role as a candidate for further anticancer drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-N-methyl-4-pyridazinecarboxamide | Tetrahydropyran ring | Moderate anti-inflammatory |
| N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | Tetrahydropyran ring | Anticancer properties |
| N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide | Bicyclic structure | Limited biological data |
This comparative analysis highlights the unique biological profile of this compound relative to similar compounds.
Q & A
Basic: What synthetic strategies are optimal for preparing biphenyl carboxamide derivatives like N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide?
Answer:
The synthesis typically involves coupling a biphenyl-4-carboxylic acid derivative with a substituted amine. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI and NHS in dichloromethane under inert conditions (N₂) to activate the carboxylic acid .
- Thioamide Modification : For thioamide analogs, reflux with P₄S₁₀ and hexamethyldisiloxane (HMDO) in benzene to convert oxo to thio groups .
- Purification : Automated flash chromatography (e.g., 0–100% EtOAc/hexane gradient) is effective for isolating pure products .
- Characterization : Confirm structure via ¹H/¹³C NMR, APCI-MS, and elemental analysis .
Basic: How can researchers validate the purity and identity of this compound?
Answer:
- Chromatography : Use TLC (e.g., silica gel, 10% MeOH/CH₂Cl₂) to monitor reactions and confirm single spots .
- Spectroscopy :
- Elemental Analysis : Match calculated and observed C/H/N/S percentages to verify purity .
Advanced: How can isomeric mixtures arising during synthesis be resolved and characterized?
Answer:
- Chromatographic Separation : Use preparative HPLC or automated flash chromatography with gradients tailored to polarity differences (e.g., 70:30 hexane/EtOAc for diastereomers) .
- Crystallography : Single-crystal X-ray diffraction (e.g., COD entry 2230670 protocols) resolves absolute configurations .
- Dynamic NMR : Detect conformational exchange in tetrahydropyran rings by variable-temperature ¹H NMR .
Advanced: What methodological considerations are critical for structure-activity relationship (SAR) studies of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified tetrahydropyran (e.g., 4-hydroxy vs. 4-methoxy) or biphenyl groups (e.g., fluorinated derivatives) to assess steric/electronic effects .
- Biological Assays :
- Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and activity .
Advanced: How should researchers address contradictory biological activity data across assays?
Answer:
- Assay Validation : Confirm target specificity using knockout models or orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Solubility Checks : Measure compound solubility in assay buffers (e.g., DMSO tolerance <1%) to rule out false negatives .
- Metabolic Stability : Pre-incubate with liver microsomes (e.g., 30 min, 37°C) to assess degradation .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (e.g., 80°C, 12 hr) to improve biphenyl formation .
- Solvent Optimization : Replace benzene with safer alternatives (e.g., toluene) for thioamide synthesis .
- Workflow Automation : Use continuous-flow reactors for amide coupling to reduce reaction times and improve reproducibility .
Advanced: How can computational tools enhance the design of derivatives?
Answer:
- Docking Studies : Model interactions with targets (e.g., TRP channels) using AutoDock Vina to prioritize analogs .
- QSAR Modeling : Train models on datasets (e.g., IC₅₀ values for 20 analogs) to predict bioactivity .
- DFT Calculations : Optimize tetrahydropyran chair conformations to guide stereochemical design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
